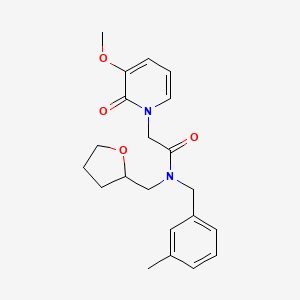

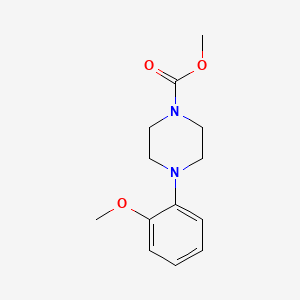

![molecular formula C19H21N3O2S B5659683 4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5659683.png)

4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines often involves multicomponent reactions, as demonstrated in a study where a series of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines were obtained through a three-component reaction between 6-aminopyrimidines, dimedone, and arylglyoxal. The cyclization process was confirmed by NMR and X-ray diffraction measurements (Quiroga et al., 2010).

Molecular Structure Analysis

X-ray diffraction is a common tool used to determine the molecular structure of pyrrolo[2,3-d]pyrimidines. In a related study, the crystal structure of a pyrrolo[2,3-d]pyrimidine derivative was determined, providing insights into its molecular geometry and confirming the presence of characteristic functional groups (Yang, 2009).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including N-acylation, N-nitrosation, and O-protonation, demonstrating their versatile reactivity. These reactions can lead to a wide range of derivatives with different chemical properties, as shown in the synthesis of heteroindoxyl and indirubin analogues (Gaywood & McNab, 2009).

Physical Properties Analysis

The physical properties of pyrrolo[2,3-d]pyrimidines, such as solubility and melting points, are influenced by their molecular structure. For instance, polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, related to pyrrolo[2,3-d]pyrimidines, showed good solubility in aprotic solvents and exhibited high thermal stability, indicating the impact of the pyrimidine core on the physical properties of these compounds (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrrolo[2,3-d]pyrimidines, such as reactivity towards nucleophiles and electrophiles, are central to their utility in synthetic chemistry. For example, the reactivity of 6-[(dimethylamino)methylene]aminouracil, a pyrimidine derivative, with heterocumulenes led to the formation of novel pyrimido[4,5-d]pyrimidines, showcasing the compound's versatility in forming new chemical entities (Prajapati & Thakur, 2005).

properties

IUPAC Name |

4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-12-20-18(15-7-9-25-19(15)21-12)22-8-6-13(11-22)16-10-14(23-2)4-5-17(16)24-3/h4-5,7,9-10,13H,6,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNPWSPPWZNKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=CSC2=N1)N3CCC(C3)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-ethylisoxazol-5-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5659600.png)

![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)

![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)

![2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine](/img/structure/B5659650.png)

![N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5659661.png)

![4-[(2-methoxypyridin-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5659665.png)

![1-[4-(methylthio)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5659677.png)

![2-[5-(3-hydroxybenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5659687.png)